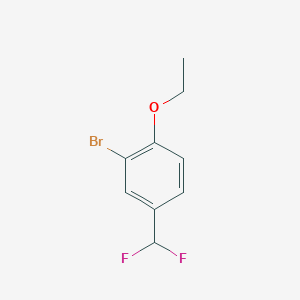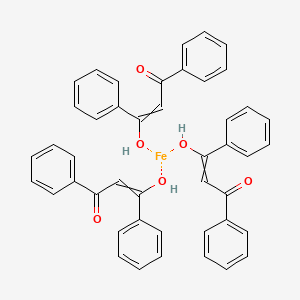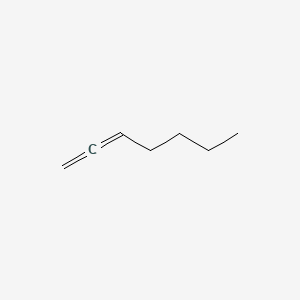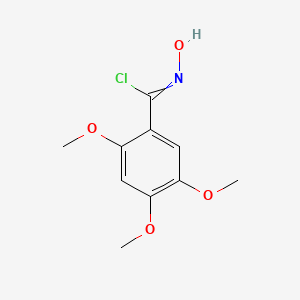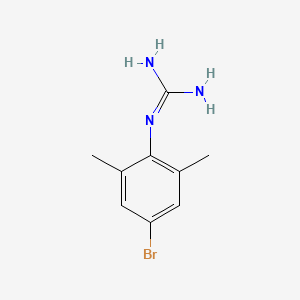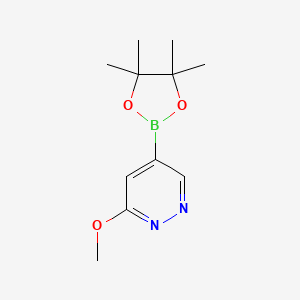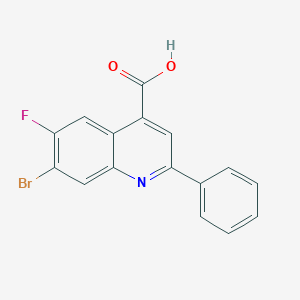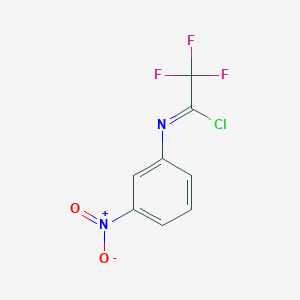
2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N. It is known for its unique properties due to the presence of trifluoromethyl and nitrophenyl groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetophenone with 3-nitroaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include derivatives where the chloride group is replaced by other functional groups.
Reduction: The major product is 2,2,2-Trifluoro-N-(3-aminophenyl)acetimidoyl Chloride.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(2-nitrophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(3-nitrophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The position of the nitro group on the phenyl ring also influences its reactivity and interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H4ClF3N2O2 |
|---|---|
Peso molecular |
252.58 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(3-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF3N2O2/c9-7(8(10,11)12)13-5-2-1-3-6(4-5)14(15)16/h1-4H |
Clave InChI |
ZUVOOSOYUSYFFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)

![8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13696659.png)
